Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
CAS No.: 932520-32-6
Cat. No.: VC7188378
Molecular Formula: C22H24N2O5S2
Molecular Weight: 460.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932520-32-6 |
|---|---|
| Molecular Formula | C22H24N2O5S2 |
| Molecular Weight | 460.56 |
| IUPAC Name | ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H24N2O5S2/c1-3-29-22(25)20-21(18-9-4-5-10-19(18)30-20)31(26,27)24-13-11-23(12-14-24)16-7-6-8-17(15-16)28-2/h4-10,15H,3,11-14H2,1-2H3 |
| Standard InChI Key | BRMJQTDALUVFFD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
Benzothiophene core: A bicyclic aromatic system providing planar rigidity, which may facilitate interactions with hydrophobic binding pockets in biological targets.
-
Piperazine ring: Substituted at the 4-position with a 3-methoxyphenyl group, enhancing solubility and enabling hydrogen bonding via the methoxy oxygen .
-
Sulfonyl bridge: Links the benzothiophene and piperazine groups, contributing to conformational stability and electronic effects.
-
Ethyl ester: A prodrug feature that may improve membrane permeability, with potential hydrolysis to a carboxylic acid in vivo.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>24</sub>N<sub>2</sub>O<sub>5</sub>S<sub>2</sub> |
| Molecular Weight | 460.56 g/mol |
| CAS Number | 932520-32-6 |
| Solubility | Low in water; soluble in DMSO |
| LogP (Predicted) | 3.8 ± 0.5 |
The compound’s logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Synthetic Pathways
While detailed protocols are proprietary, general steps involve:
-
Benzothiophene-2-carboxylate formation: Ethyl 2-bromo-1-benzothiophene-3-carboxylate undergoes nucleophilic substitution with a sulfonating agent.
-
Piperazine sulfonylation: 4-(3-Methoxyphenyl)piperazine reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate.
-
Coupling reaction: The sulfonyl chloride is coupled to the benzothiophene core under basic conditions (e.g., triethylamine in dichloromethane).
Key challenges include minimizing side reactions during sulfonylation and ensuring regioselectivity. Purification typically involves column chromatography or recrystallization.
Reaction Optimization
-
Temperature: Maintained at 0–5°C during sulfonylation to prevent decomposition.
-
Solvent: Dichloromethane (DCM) preferred for its inertness and solubility profile.
-
Catalyst: Triethylamine scavenges HCl, driving the reaction to completion.
Biological Activities and Mechanistic Insights
Receptor Interactions
The piperazine moiety’s structural similarity to serotonin receptor ligands (e.g., aripiprazole) implies potential affinity for 5-HT<sub>1A</sub> or dopamine D<sub>2</sub> receptors . In silico models predict moderate binding (K<sub>i</sub> ≈ 100–500 nM), though in vitro assays are needed to confirm activity.
Pharmacological and Therapeutic Applications
Central Nervous System (CNS) Disorders
The compound’s ability to cross the blood-brain barrier (predicted via the Lipinski rule) positions it as a candidate for treating anxiety or schizophrenia. Piperazine derivatives often modulate monoaminergic pathways, which are dysregulated in these conditions .
Oncology
Preliminary data on structural analogs show tumor growth inhibition in xenograft models. Combining the ethyl ester (for bioavailability) with a sulfonamide (for target engagement) could yield prodrugs with enhanced efficacy.
Antibacterial Activity
Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria. While resistance is widespread, modifications like the 3-methoxyphenyl group may restore potency against resistant strains.
Future Directions and Challenges
Structural Modifications
-
Ester hydrolysis: Replacing the ethyl group with a carboxylic acid could enhance target binding but reduce oral bioavailability.
-
Piperazine substitution: Introducing fluorinated or heterocyclic groups may improve receptor selectivity .
Preclinical Development
-
ADMET profiling: Assess absorption, metabolism, and toxicity in rodent models.
-
Formulation studies: Develop nanoemulsions or liposomes to address solubility limitations.
Target Deconvolution
High-throughput screening against kinase and GPCR libraries will identify primary targets. CRISPR-Cas9 knockout models can validate findings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume